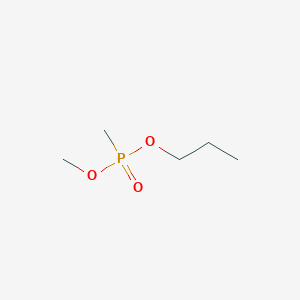
Methyl propyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl propyl methylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl propyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane, to produce the desired phosphonate ester . Another method involves the transesterification of trimethyl phosphite with alcohols in the presence of a sodium catalyst, followed by treatment with methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and acids for hydrolysis and substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl propyl methylphosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl propyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s phosphonate group is also known to chelate metal ions, which can affect metal-dependent enzymes and processes .
Comparación Con Compuestos Similares
Methyl propyl methylphosphonate can be compared with other similar compounds, such as dimethyl methylphosphonate and ethyl methylphosphonate. These compounds share similar chemical structures and properties but differ in their alkyl groups. This compound is unique due to its specific alkyl group arrangement, which can influence its reactivity and applications .
List of Similar Compounds
- Dimethyl methylphosphonate
- Ethyl methylphosphonate
- Methyl ethyl methylphosphonate
- Propyl methylphosphonate
Propiedades
Número CAS |
683-25-0 |
|---|---|
Fórmula molecular |
C5H13O3P |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
1-[methoxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H13O3P/c1-4-5-8-9(3,6)7-2/h4-5H2,1-3H3 |
Clave InChI |
FSDOXZJLZNNBQV-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



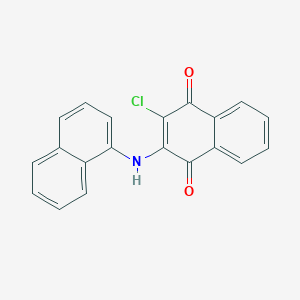
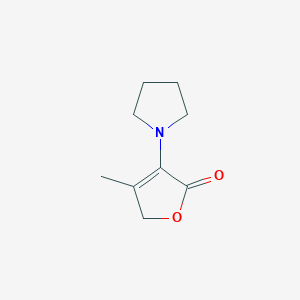
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
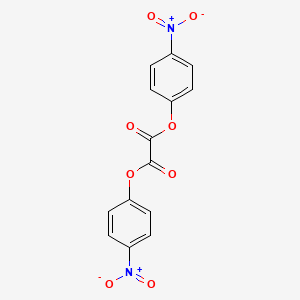

![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

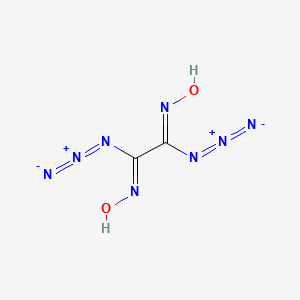

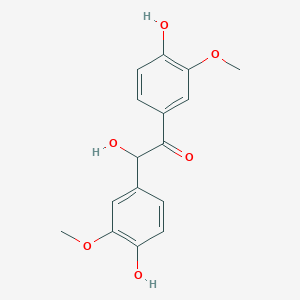
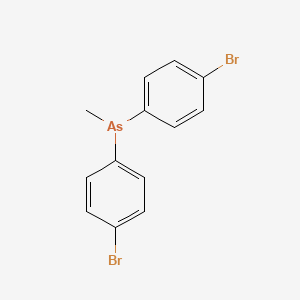
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

